molecular formula C11H17NO3 B016037 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid CAS No. 887352-25-2

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

Cat. No. B016037
M. Wt: 211.26 g/mol
InChI Key: MGZCMUMKDRAYPZ-UHFFFAOYSA-N
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Description

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is associated with pyrroline and pyrrolidine derivatives, which are pivotal in the synthesis of complex molecules and flavor compounds. These compounds have applications ranging from pharmaceuticals to the food industry, particularly in the synthesis of aroma compounds like 2-acetyl-1-pyrroline, a major flavor compound in aromatic rice varieties.

Synthesis Analysis

The synthesis of pyrroline and pyrrolidine derivatives can be achieved through various chemical reactions involving key precursors and intermediates. For example, the biosynthesis of 2-acetyl-1-pyrroline in aromatic rice involves intermediates such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal, indicating complex biosynthetic pathways (Huang et al., 2008). Moreover, synthetic approaches to pyrrole-2-carboxylic acid derivatives highlight the diversity of synthetic methods available for constructing these heterocyclic compounds (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of pyrroline and pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. This structure contributes to the compound's reactivity and its utility in forming various chemically significant derivatives. Structural elucidation techniques, including NMR and crystallography, are essential in confirming the configuration and stereochemistry of these molecules.

Chemical Reactions and Properties

Pyrroline and pyrrolidine derivatives undergo a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative decarboxylations. These reactions enable the introduction of various functional groups, significantly altering the compound's chemical properties and applications. For instance, the reaction of 2H-azirines with enamines to synthesize pyrrole-2-carboxylic acid derivatives illustrates the versatility of these compounds in chemical synthesis (Law et al., 1984).

Scientific Research Applications

  • Biosynthesis in Aromatic Rice : A study on the biosynthesis mechanism of 2-acetyl-1-pyrroline (2-AP), a major flavor compound in aromatic rice, identified that the endogenous Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal levels were significantly higher in aromatic rice varieties. The upregulation of Delta(1)-pyrroline-5-carboxylic acid synthetase (P5CS) in aromatic rice leads to increased Delta(1)-pyrroline-5-carboxylic acid level, contributing to the accumulation of 2-AP (Huang et al., 2008).

  • Preparation of Heterobifunctional Nitroxides : Research focused on the reactions of 1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxaldehyde and related compounds with various nucleophiles to obtain α,β-unsaturated ketones, β-ketoesters, or conjugated reaction products. This study is crucial in the field of chemical synthesis involving nitroxides (Hankovszky et al., 1982).

  • Synthesis of Nitroxide-Based Spin-Labeled Deoxythymidine Analog : This study explored methods to reduce the carboxylic acid moiety in 3-carboxy-2,2,5,5-tetramethyl-pyrrolin-1-oxyl to an alcohol, as an intermediate toward the corresponding aldehyde. Such synthesis is important for the development of spin-labeled nucleic acids as probes for DNA conformation and dynamics (Powell, Johnson & Gannett, 2000).

  • Functional Derivatives of Azetidines : A study involved the synthesis of 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid by photolysis of 1-acetyl-4-diazo-2,2,5,5-tetramethylpyrrolidin-3-one. This research contributes to the understanding of azetidine derivatives and their potential applications (Chen et al., 1967).

  • Synthesis of 1H-1-pyrrolylcarboxamides : This research focused on the synthesis of new substituted 1H-1-pyrrolylcarboxamides of pharmacological interest, showcasing the chemical versatility of compounds related to 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid in the field of medicinal chemistry (Bijev, Prodanova & Nankov, 2003).

properties

IUPAC Name

1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(13)12-10(2,3)6-8(9(14)15)11(12,4)5/h6H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZCMUMKDRAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393477
Record name 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

CAS RN

887352-25-2
Record name 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
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1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
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1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
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1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
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1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Reactant of Route 6
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

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